[((R)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid
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Overview
Description
[(®-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid is a compound that features a piperidine ring, an acetyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(®-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid typically involves the formation of the piperidine ring followed by the introduction of the acetyl and amino acid groups. One common method involves the cyclization of appropriate precursors to form the piperidine ring, followed by acetylation and subsequent attachment of the amino acid moiety. The reaction conditions often include the use of catalysts such as phenylsilane and iron complexes to promote cyclization and reduction steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(®-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
[(®-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of [(®-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidinones and spiropiperidines share structural similarities with [(®-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid.
Pyridine derivatives: These compounds also feature nitrogen-containing rings and have comparable chemical properties
Uniqueness
[(®-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Introduction
The compound [((R)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid is a piperidine derivative that has attracted considerable attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including an acetyl group at the 1-position of the piperidine ring and an ethylamino group linked to the acetic acid moiety, suggest a diverse range of therapeutic applications. This article explores the biological activity of this compound, synthesizing available research findings and case studies.
Chemical Characteristics
- Molecular Formula : C12H19N3O2
- Molecular Weight : Approximately 216.29 g/mol
The compound's structure allows for various chemical reactions typical of piperidine derivatives, which can influence its biological activity.
Biological Activities
Research indicates that This compound exhibits several notable biological activities:
- Antioxidant Properties : The amino acid structure contributes to antioxidant activities, helping mitigate oxidative stress in biological systems.
- Antimicrobial Activity : Similar piperidine derivatives have shown potential antimicrobial effects, suggesting that this compound may also possess such properties.
- Neuroprotective Effects : Some studies indicate that piperidine derivatives can interact with neurotransmitter systems, potentially offering neuroprotective benefits.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets, which is crucial for understanding its mechanism of action. The unique combination of functional groups in This compound may confer distinct biological activities compared to other similar compounds.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique attributes of This compound :
Compound Name | Structural Features | Unique Attributes |
---|---|---|
1-(Piperidin-3-yl)ethanone | Piperidine ring with an ethyl ketone | Exhibits strong analgesic properties |
N-(Piperidin-3-yl)acetamide | Piperidine ring with an acetamide substituent | Known for antimicrobial activity |
1-(4-Methylpiperidin-1-yl)ethanone | Methyl substitution on the piperidine ring | Potentially enhanced lipophilicity |
This table illustrates the diverse biological activities associated with different piperidine derivatives, emphasizing how specific structural features influence their pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the biological effects of piperidine derivatives, providing insights into their potential therapeutic applications:
- Antiviral Activity : In vitro studies have shown that certain piperidine compounds exhibit antiviral properties against HIV and other viruses. These findings suggest that This compound may also possess similar antiviral effects, warranting further investigation .
- Anticonvulsant Activity : Some piperidine derivatives have demonstrated anticonvulsant properties through mechanisms involving voltage-gated sodium channels inhibition. This suggests a potential application for treating epilepsy and related disorders .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that certain derivatives can inhibit cancer cell proliferation, highlighting their potential as chemotherapeutic agents .
Properties
IUPAC Name |
2-[[(3R)-1-acetylpiperidin-3-yl]-ethylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-12(8-11(15)16)10-5-4-6-13(7-10)9(2)14/h10H,3-8H2,1-2H3,(H,15,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAACYQDMIVWOOF-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)O)[C@@H]1CCCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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